molecular formula C11H17N3O2 B2691948 2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid CAS No. 2247206-68-2

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid

Cat. No. B2691948
CAS RN: 2247206-68-2
M. Wt: 223.276
InChI Key: CZVCTDNKUDHWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid, commonly known as CPPAAC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPPAAC is a nonsteroidal anti-inflammatory drug that is structurally similar to celecoxib and has been studied extensively for its therapeutic properties.

Mechanism of Action

CPPAAC exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CPPAAC reduces the production of prostaglandins, leading to a reduction in inflammation and pain. The compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CPPAAC has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. In addition, CPPAAC has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPPAAC is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation-related disorders. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of CPPAAC is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosage and potential side effects of CPPAAC.

Future Directions

There are several potential future directions for research on CPPAAC. One area of interest is the development of novel CPPAAC derivatives that exhibit improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the compound's potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to determine the optimal dosage and potential side effects of CPPAAC in humans. Overall, CPPAAC is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

CPPAAC can be synthesized through a multistep process involving the reaction of 3-amino-5-cyclopropyl-1-propylpyrazole with chloroacetic acid. The reaction is carried out under mild conditions and results in the formation of CPPAAC in high yields. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

CPPAAC has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. CPPAAC has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. In addition, CPPAAC has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-5-14-9(8-3-4-8)6-10(13-14)12-7-11(15)16/h6,8H,2-5,7H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVCTDNKUDHWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)NCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.